REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:19])[NH:7][C:8](=[O:18])[N:9]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:4][CH:3]=1.[H-].[Na+].[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[C:25]([F:31])[CH:24]=1.Cl>CN(C)C=O>[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27][N:7]2[C:6](=[O:19])[C:5]3[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=3)[N:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]2=[O:18])=[C:25]([F:31])[CH:24]=1 |f:1.2|
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Name
|
|
Quantity
|
176 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
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Name
|
|
Quantity
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32.3 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
3.5 L
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(CBr)C=C1)F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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62.2 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
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Type
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ADDITION
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Details
|
The residue was poured into a mixture of ethyl acetate (3 l) and water (3 l)
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Type
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STIRRING
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Details
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the resulting mixture was stirred for 15 minutes
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Duration
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15 min
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Type
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FILTRATION
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Details
|
The precipitates were filtered off
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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WASH
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Details
|
The solution was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with addition of isopropyl ether
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Type
|
ADDITION
|
Details
|
The crude crystals and the precipitates were mixed
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of ether acetate (0.9 l) and n-hexane (0.9 l)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)OCC)=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |